molecular formula C13H14N2O4 B8351935 3-[3-(4-Methoxyphenyl)methyl-1,2,4-oxadiazol-5-yl]propanoic acid

3-[3-(4-Methoxyphenyl)methyl-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B8351935
M. Wt: 262.26 g/mol
InChI Key: PCJGYWOJIVNLKX-UHFFFAOYSA-N
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Patent
US06329389B1

Procedure details

Methyl 3-[3-(4-methoxyphenyl)methyl-1,2,4-oxadiazol-5-yl]propionate (2.4 g) was dissolved in a mixed solvent of ethanol (20 ml) and water (10 ml). Sodium hydroxide (3 g) was added to the reaction mixture, which was stirred at room temperature for one hour. The reaction mixture was concentrated. 2N hydrochloric acid was added to the residue to become acidic, which was extracted with ethyl acetate. The extract was washed with water, then dried and concentrated. The residue was recrystallized from ethyl acetate-hexane to obtain the entitled compound.
Name
Methyl 3-[3-(4-methoxyphenyl)methyl-1,2,4-oxadiazol-5-yl]propionate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[N:14]=[C:13]([CH2:15][CH2:16][C:17]([O:19]C)=[O:18])[O:12][N:11]=2)=[CH:5][CH:4]=1.[OH-].[Na+]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]2[N:14]=[C:13]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[O:12][N:11]=2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Methyl 3-[3-(4-methoxyphenyl)methyl-1,2,4-oxadiazol-5-yl]propionate
Quantity
2.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC1=NOC(=N1)CCC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
2N hydrochloric acid was added to the residue
EXTRACTION
Type
EXTRACTION
Details
which was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
to obtain the entitled compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=CC=C(C=C1)CC1=NOC(=N1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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